Quercetin-d3 (hydrate) is the stable isotope-labeled analog of quercetin, a widely studied dietary flavonoid. Its primary and critical function is to serve as an internal standard for the precise quantification of native quercetin in complex biological and chemical matrices using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). With a molecular weight of 305.3 and deuterium atoms positioned on the aromatic B-ring, it is designed to be chemically and chromatographically identical to the unlabeled analyte, differing only in mass. This property is essential for correcting analytical variability during sample preparation and ionization, enabling high-accuracy measurements in pharmacokinetics, food science, and clinical research.
Substituting Quercetin-d3 (hydrate) with unlabeled quercetin is fundamentally incorrect for quantitative analysis, as the unlabeled form is the analyte being measured, not a standard. Using alternative, non-isotopic internal standards, such as other flavonoids like rutin, is also inadequate because their different chemical structures result in distinct chromatographic retention times and ionization efficiencies. This mismatch prevents accurate correction for analyte-specific matrix effects, a primary source of analytical error. Furthermore, relying on an unlabeled compound or a labeled standard of low or unverified isotopic purity introduces significant risk of inaccurate quantification, especially at low concentrations, by interfering with the analyte's signal or contributing to an overestimation of its true value.
Quercetin-d3 provides a +3 Dalton mass shift relative to the monoisotopic mass of unlabeled quercetin. This clear separation is essential for developing highly selective Multiple Reaction Monitoring (MRM) methods in tandem mass spectrometry, preventing cross-channel interference between the analyte and the internal standard. The precursor ion for unlabeled quercetin is typically m/z 301, while for Quercetin-d3 it is m/z 304, allowing for distinct and specific product ion transitions.
| Evidence Dimension | Precursor Ion Mass (Negative ESI) |
| Target Compound Data | m/z ~304 (for C15H7D3O7) |
| Comparator Or Baseline | Unlabeled Quercetin: m/z ~301 (for C15H9O7) |
| Quantified Difference | +3 Da mass shift |
| Conditions | Electrospray Ionization Mass Spectrometry (ESI-MS). |
A sufficient mass shift is a non-negotiable requirement for a reliable internal standard to ensure the detector can clearly distinguish it from the target analyte.
This standard is specified to have high isotopic enrichment, with ≥99% deuterated forms (d1-d3). In contrast, a labeled standard with lower isotopic purity would contain a higher percentage of the unlabeled (d0) form. This d0 impurity can artificially inflate the measured concentration of the native analyte, compromising accuracy, particularly when quantifying trace amounts near the lower limit of quantification (LLOQ).
| Evidence Dimension | Isotopic Purity Specification |
| Target Compound Data | ≥99% deuterated forms (d1-d3) |
| Comparator Or Baseline | Hypothetical standard with lower isotopic purity (e.g., 95%) |
| Quantified Difference | Significantly lower contribution from unlabeled (d0) impurity |
| Conditions | Quantitative LC-MS/MS analysis. |
High isotopic purity is critical for assay sensitivity and accuracy, preventing overestimation of the analyte and ensuring reliable data for pharmacokinetic and safety studies.
The deuterium atoms in Quercetin-d3 are located on the aromatic B-ring, which are non-labile positions. This prevents hydrogen/deuterium (H/D) back-exchange with protons from solvents (e.g., water, methanol) during sample extraction, storage, and analysis. In contrast, labels placed on exchangeable sites, such as hydroxyl (-OH) groups, are prone to loss, which would compromise the integrity of the standard and the accuracy of the entire assay. Studies on flavonoid H/D exchange confirm that while hydroxyl protons exchange readily, aromatic protons on rings lacking strong activation, like the B-ring, are stable.
| Evidence Dimension | Label Position Stability |
| Target Compound Data | Stable (non-exchangeable) aromatic C-D bonds |
| Comparator Or Baseline | Hypothetical standard with labile O-D or N-D bonds |
| Quantified Difference | Maintains isotopic integrity throughout the analytical workflow |
| Conditions | Aqueous and organic solvents used in standard bioanalytical sample preparation. |
Procuring a standard with stable labeling is essential for method reproducibility and prevents catastrophic assay failure due to loss of the isotopic label.
This product is supplied as a hydrate, a defined form that must be accounted for when preparing stock solutions by weight. In contrast, an anhydrous form has a lower formula weight and is more hygroscopic, meaning it can readily absorb atmospheric moisture, which complicates accurate weighing and can lead to concentration errors if not handled in a controlled environment. While the aqueous solubility of quercetin dihydrate and anhydrous forms are similar at room temperature (~2-3 µg/mL), the hydrate form is generally more stable under ambient storage conditions.
| Evidence Dimension | Material Form & Handling |
| Target Compound Data | Hydrate form: Stable under ambient conditions, requires use of hydrate formula weight for calculations. |
| Comparator Or Baseline | Anhydrous form: More hygroscopic, requires stricter storage and handling to prevent moisture absorption. |
| Quantified Difference | Improved gravimetric accuracy and stability under standard laboratory conditions. |
| Conditions | Preparation of standard stock solutions and long-term storage. |
Selecting the hydrate form simplifies accurate stock solution preparation and ensures better long-term stability, reducing a common source of quantitative error.
For accurately determining the absorption, distribution, metabolism, and excretion (ADME) of quercetin in plasma, urine, or tissue homogenates. The high purity and stable label of Quercetin-d3 ensure reliable quantification of low-level metabolites and parent compound, which is essential for establishing valid PK profiles.
To precisely quantify the quercetin content in complex matrices such as plant extracts, dietary supplements, and functional foods. Using Quercetin-d3 as an internal standard corrects for matrix effects inherent in these materials, ensuring accurate labeling and quality assurance.
In studies tracking the metabolic fate of dietary quercetin. Quercetin-d3 allows for the confident distinction between the exogenously administered compound and endogenous or dietary background levels, enabling clear interpretation of metabolic pathways.
For the development of robust, validated bioanalytical methods intended for clinical research or diagnostic applications. The use of a high-purity, stable isotope-labeled standard like Quercetin-d3 is a prerequisite for assays requiring the highest levels of accuracy and reproducibility.